An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole: Properties, Synthesis, and Applications
Abstract: 4-chloro-3-methyl-1H-pyrazole is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized pyrazole, it serves as a versatile building block for the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its spectroscopic profile, and a discussion of its synthesis and chemical reactivity. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic substitution on the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological target affinity. The introduction of a chlorine atom and a methyl group, as in 4-chloro-3-methyl-1H-pyrazole, creates a chemically stable and functionalized intermediate, unlocking pathways to novel and complex molecular architectures.
Molecular Structure and Isomerism
The fundamental structure of 4-chloro-3-methyl-1H-pyrazole consists of a pyrazole ring substituted at the C3 position with a methyl group and at the C4 position with a chlorine atom. A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in two tautomeric forms: 4-chloro-3-methyl-1H-pyrazole and 4-chloro-5-methyl-1H-pyrazole. In solution, these forms are in rapid equilibrium.
Caption: Tautomeric equilibrium of 4-chloro-3-methyl-1H-pyrazole.
Physicochemical Properties
The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. The core properties of 4-chloro-3-methyl-1H-pyrazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1092682-87-5 | [4][5] |
| Molecular Formula | C₄H₅ClN₂ | [4][5] |
| Molecular Weight | 116.55 g/mol | [4][5] |
| IUPAC Name | 4-chloro-3-methyl-1H-pyrazole | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
Spectroscopic Profile
Structural elucidation and confirmation are critical for any chemical compound. The following table outlines the predicted spectroscopic characteristics for 4-chloro-3-methyl-1H-pyrazole, based on data from structurally analogous compounds.[7][8] These predictions serve as a reliable guide for researchers in characterizing their synthesized material.
| Technique | Predicted Data | Rationale & Notes |
| ¹H NMR | δ ~12-13 ppm (s, 1H, N-H); δ ~7.5 ppm (s, 1H, C5-H); δ ~2.2 ppm (s, 3H, CH₃) | The N-H proton is typically broad and downfield. The C5-H is a singlet due to the absence of adjacent protons. The methyl signal is a sharp singlet. Chemical shifts are referenced to TMS. |
| ¹³C NMR | δ ~145 ppm (C3); δ ~110 ppm (C4); δ ~130 ppm (C5); δ ~12 ppm (CH₃) | The C3 and C5 carbons attached to nitrogen appear downfield. The C4 carbon is shielded by the chlorine atom. The methyl carbon appears upfield. |
| FTIR (cm⁻¹) | ~3100-3200 (N-H stretch); ~2900-3000 (C-H stretch); ~1550-1600 (C=N stretch); ~1450 (C=C stretch); ~1000-1100 (C-Cl stretch) | The spectrum is characterized by the N-H bond of the pyrazole ring, C-H bonds of the methyl group, and the characteristic stretches of the heterocyclic core and C-Cl bond.[9] |
| Mass Spec (EI) | M⁺ at m/z 116/118 (approx. 3:1 ratio) | The molecular ion peak will exhibit the characteristic isotopic pattern for a compound containing one chlorine atom. Fragmentation may involve the loss of HCN or the methyl group. |
Synthesis and Purification
The synthesis of 4-chloro-3-methyl-1H-pyrazole can be approached through several established methods for pyrazole chemistry. A logical and effective strategy involves the direct chlorination of the readily available precursor, 3-methyl-1H-pyrazole.
Retrosynthetic Analysis & Strategy
The most direct approach is a C-H activation/chlorination at the C4 position of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the C4 position. Various chlorinating agents can be employed, with trichloroisocyanuric acid (TCCA) or electrochemical methods offering effective and often milder alternatives to harsher reagents like sulfuryl chloride.[10][11]
Recommended Synthetic Protocol: Direct Chlorination
This protocol is a representative method adapted from modern chlorination strategies.[11] Causality: Trifluoroethanol (TFE) is chosen as the solvent for its ability to activate the chlorinating agent and facilitate the reaction. TCCA is a safe, solid-phase chlorinating agent that provides an electrophilic chlorine source. The reaction is performed at a moderate temperature to ensure a controlled reaction rate and minimize side-product formation.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in trifluoroethanol (TFE, ~0.25 M), add trichloroisocyanuric acid (TCCA) (0.4 eq, providing >1.0 eq of active chlorine) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining TCCA.
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-chloro-3-methyl-1H-pyrazole.
Caption: Workflow for the synthesis of 4-chloro-3-methyl-1H-pyrazole.
Chemical Reactivity
The reactivity of 4-chloro-3-methyl-1H-pyrazole is governed by the interplay of its functional groups:
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding pyrazolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[2]
-
Electrophilic Attack: The C4 position is blocked by the chlorine atom. Electrophilic attack on the ring is therefore disfavored.
-
Nucleophilic Substitution: The chlorine atom at the C4 position is generally unreactive toward nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are not present.
-
Metal Coordination: The pyridine-like nitrogen (N2) possesses a lone pair of electrons, allowing the molecule to act as a ligand in coordination chemistry, forming complexes with various transition metals.[12]
Applications in Research and Development
4-chloro-3-methyl-1H-pyrazole is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The scaffold is a key component in the discovery of novel therapeutic agents. Its structure can be elaborated through N-alkylation followed by further functionalization to explore chemical space for targets like kinases, proteases, and other enzymes. The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2]
-
Agrochemicals: Substituted pyrazoles are integral to the design of modern herbicides, fungicides, and insecticides. The specific substitution pattern of 4-chloro-3-methyl-1H-pyrazole can be a precursor to compounds with potent and selective activity against agricultural pests.
Safety and Handling
As a laboratory chemical, 4-chloro-3-methyl-1H-pyrazole requires careful handling to ensure user safety.[4]
-
Hazard Classification: The compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]
Conclusion
4-chloro-3-methyl-1H-pyrazole is a foundational building block with well-defined chemical properties. Its strategic combination of a reactive N-H site and stable chloro and methyl substituents makes it an ideal starting point for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in drug discovery and materials science.
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